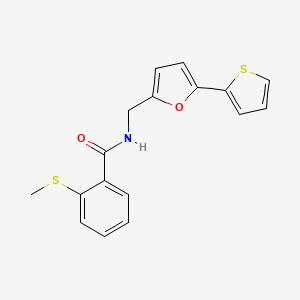

![molecular formula C18H26N6O4 B2701785 Tert-butyl 2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate CAS No. 2034207-39-9](/img/structure/B2701785.png)

Tert-butyl 2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains several functional groups including a tert-butyl group, a methoxy group, a triazolo[4,3-b]pyridazine ring, a carbamoyl group, and a piperidine ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazolo[4,3-b]pyridazine ring is a fused ring system that contains nitrogen atoms, which could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-donating methoxy group and the electron-withdrawing carbamoyl group. The tert-butyl group could also affect the compound’s reactivity due to its steric bulk .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbamoyl and methoxy groups could increase the compound’s solubility in polar solvents .科学的研究の応用

Synthesis and Characterization

Synthesis of Key Intermediates

This compound is a key intermediate in the synthesis of Vandetanib, a well-known anticancer drug. It was synthesized from piperidin-4-ylmethanol through a series of steps including acylation, sulfonation, and substitution, with the total yield of the steps being 20.2% (Wang et al., 2015).

Characterization and Structural Analysis

The compound and its derivatives have been characterized using various spectroscopic techniques such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis. Crystal structure determination through X-ray diffraction studies provides insights into the molecular configuration and intermolecular interactions, contributing to understanding their biological activities (Sanjeevarayappa et al., 2015).

Applications in Health and Disease

Antihistaminic and Anti-inflammatory Activities

Derivatives exhibiting both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis have been synthesized. These compounds show potential as therapeutic agents for conditions such as atopic dermatitis and allergic rhinitis, highlighting their dual functionality in modulating allergic responses and inflammation (Gyoten et al., 2003).

Cardiovascular Agents

Some derivatives have been identified as promising cardiovascular agents due to their potent coronary vasodilating and antihypertensive activities. Such compounds could offer new therapeutic options for managing cardiovascular diseases, emphasizing the versatility of this chemical scaffold in drug development (Sato et al., 1980).

Antimicrobial Activities

- Antibacterial and Antifungal Properties: Some derivatives have been evaluated for their in vitro antibacterial and anthelmintic activities. Although the compound exhibited moderate activity, this suggests potential applications in addressing infectious diseases and highlights the importance of structural modifications to enhance biological efficacy (Kulkarni et al., 2016).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl 2-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylcarbamoyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6O4/c1-18(2,3)28-17(26)23-10-6-5-7-12(23)16(25)19-11-14-21-20-13-8-9-15(27-4)22-24(13)14/h8-9,12H,5-7,10-11H2,1-4H3,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLSCWZZBHJSKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C(=O)NCC2=NN=C3N2N=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4,5-dimethyl-2-[3-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2701706.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2701710.png)

![N-(4-ethylphenyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2701711.png)

![Methyl 2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B2701713.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B2701716.png)

![2-(6-Cyclopentyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2701719.png)

![3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B2701720.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2701722.png)

![N-(1-cyanocyclohexyl)-2-(3-{[(pyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B2701723.png)

![N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2701724.png)